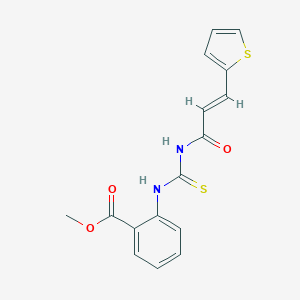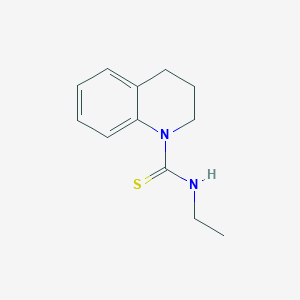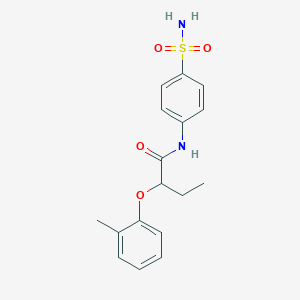
(E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate, also known as MTATB, is a novel compound with potential applications in scientific research. MTATB belongs to the class of thioureido-containing compounds and has shown promising results in various studies.
作用機序
The mechanism of action of (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the activation of the mitochondrial apoptotic pathway. (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate has been shown to induce the release of cytochrome c from the mitochondria, which activates caspase-3 and leads to apoptosis.
Biochemical and Physiological Effects:
(E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate has been shown to have a variety of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate has also been shown to have anti-inflammatory effects. (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-κB, a transcription factor involved in the inflammatory response. (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate has also been shown to have antioxidant properties, protecting cells from oxidative stress.
実験室実験の利点と制限
(E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has a high selectivity and sensitivity towards thiols. (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate is also stable under physiological conditions, making it suitable for use in biological samples. However, one limitation of (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate is that it is not water-soluble, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate. One potential application is its use as a fluorescent probe for the detection of thiols in vivo. Another direction is the exploration of its potential as an anticancer agent, with further studies needed to elucidate its mechanism of action and optimize its effectiveness. Additionally, the development of water-soluble derivatives of (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate may expand its potential applications in scientific research.
In conclusion, (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate, or (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate, is a promising compound for scientific research. Its potential applications in the detection of thiols and as an anticancer agent make it a valuable tool for researchers. Further studies are needed to fully understand its mechanism of action and optimize its effectiveness, but its high selectivity and sensitivity towards thiols and stability under physiological conditions make it a promising compound for future research.
合成法
(E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate can be synthesized by reacting methyl 2-amino benzoate with thiophene-2-carboxaldehyde to form (E)-methyl 2-(3-thiophen-2-ylacryloyl)benzoate. This intermediate can be further reacted with thiourea to form (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate. The synthesis of (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate is relatively simple and can be achieved in a few steps with high yield.
科学的研究の応用
(E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate has been studied for its potential applications in various scientific research fields. One of the most promising applications of (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate is its use as a fluorescent probe for the detection of thiols. (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate has a high selectivity and sensitivity towards thiols, making it a valuable tool for detecting thiols in biological samples. (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate has also shown potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
methyl 2-[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-21-15(20)12-6-2-3-7-13(12)17-16(22)18-14(19)9-8-11-5-4-10-23-11/h2-10H,1H3,(H2,17,18,19,22)/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCDSRIFZBJDFN-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B468553.png)

![4-[({[3-(4-fluorophenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B468652.png)
![(2E)-4-({4-[methyl(phenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B468748.png)
![(2E)-N-[(2-methoxyphenyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B468947.png)
![N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B468984.png)
![N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide](/img/structure/B469011.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B469024.png)
![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B469025.png)
![5-bromo-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B469054.png)


![2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B469185.png)
